molecular formula C11H11NO3 B1315495 Ethyl 2-oxoindoline-5-carboxylate CAS No. 61394-49-8

Ethyl 2-oxoindoline-5-carboxylate

Cat. No. B1315495
Key on ui cas rn: 61394-49-8
M. Wt: 205.21 g/mol
InChI Key: PESDNLMIHZQXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541412B2

Procedure details

To a solution/suspension of the compound obtained in Step B (66.8 mmol) in THF (850 ml) at −65° C. there is added, dropwise, 1M DIBAL-H solution (546 mmol) over one hour and under an inert atmosphere. The reaction mixture is brought to −30° C. over 1 hour 30 minutes. 22 ml of water are added dropwise and then 22 ml of 15% aqueous sodium hydroxide solution at 0° C. and then 55 ml of water. MgSO4 (300 g) is added to the reaction mixture and stirring is carried out for 30 minutes. The suspension is filtered over Celite and washed with THF. The filtrate is evaporated to dryness to yield a pasty solid that is brown in colour. The residue is triturated in methanol, and the powder obtained is filtered off and dried in vacuo to yield the title product, which is used directly in the next Step.
Quantity
66.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
546 mmol
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
reactant
Reaction Step Four
Name
Quantity
55 mL
Type
solvent
Reaction Step Five
Name
Quantity
22 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11](OCC)=[O:12])[CH:8]=2)[NH:3]1.CC(C[AlH]CC(C)C)C.[OH-].[Na+].[O-]S([O-])(=O)=O.[Mg+2]>C1COCC1.O>[OH:12][CH2:11][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[NH:3][C:2](=[O:1])[CH2:10]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
66.8 mmol
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)C(=O)OCC
Name
Quantity
850 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
546 mmol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
300 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Five
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
22 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there is added
CUSTOM
Type
CUSTOM
Details
at 0° C.
WAIT
Type
WAIT
Details
is carried out for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension is filtered over Celite
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield a pasty solid
CUSTOM
Type
CUSTOM
Details
The residue is triturated in methanol
CUSTOM
Type
CUSTOM
Details
the powder obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCC=1C=C2CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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